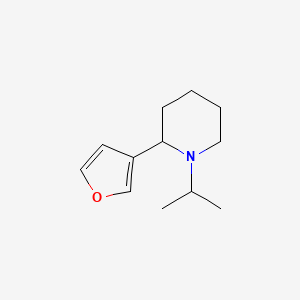
2-(Furan-3-yl)-1-isopropylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(フラン-3-イル)-1-イソプロピルピペリジンは、フラン環がピペリジン部分に結合した複素環式有機化合物です。
2. 製法
合成経路と反応条件: 2-(フラン-3-イル)-1-イソプロピルピペリジンの合成は、いくつかの合成経路によって達成できます。一般的な方法の1つは、適切な前駆体を制御された条件下で環化することです。たとえば、3-フリルメチルアミンとイソプロピルブロミドを、炭酸カリウムなどの塩基の存在下で反応させると、求核置換反応とそれに続く環化によって目的の生成物が得られます。
工業生産方法: この化合物の工業生産には、容易に入手可能な原料から始まる多段階合成が関与する可能性があります。このプロセスには通常、アルキル化、環化、精製などの手順が含まれます。触媒と最適化された反応条件を使用すると、最終生成物の収率と純度が向上します。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)-1-isopropylpiperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-furylmethylamine with isopropyl bromide in the presence of a base such as potassium carbonate can yield the desired product through nucleophilic substitution followed by cyclization.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as alkylation, cyclization, and purification. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
反応の種類: 2-(フラン-3-イル)-1-イソプロピルピペリジンは、以下を含むさまざまな化学反応を受けます。
酸化: フラン環は酸化されてフラン-2,3-ジオン誘導体を形成することができます。
還元: フラン環の還元はテトラヒドロフラン誘導体に導く可能性があります。
置換: ピペリジン環は求電子剤との置換反応を受けることができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件で使用します。
還元: 炭素上のパラジウムを用いた触媒的水素化。
置換: 塩基の存在下でハロアルカンまたはアシルクロリドを使用します。
主な生成物:
酸化: フラン-2,3-ジオン誘導体。
還元: テトラヒドロフラン誘導体。
置換: N-置換ピペリジン誘導体。
4. 科学研究への応用
2-(フラン-3-イル)-1-イソプロピルピペリジンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。
医学: 新しい治療薬の開発のための創薬におけるリード化合物として検討されています。
産業: 特定の特性を持つ先進材料やポリマーの合成に使用されています。
科学的研究の応用
2-(Furan-3-yl)-1-isopropylpiperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
作用機序
2-(フラン-3-イル)-1-イソプロピルピペリジンの作用機序には、特定の分子標的との相互作用が含まれます。フラン環は、タンパク質中の芳香族残基とπ-π相互作用を行うことができます。一方、ピペリジン部分は、水素結合とイオン相互作用を形成することができます。これらの相互作用は、酵素、受容体、またはその他の生体高分子の活性を調節し、観察された生物学的効果をもたらす可能性があります。
類似の化合物:
- 2-(フラン-2-イル)-1-イソプロピルピペリジン
- 2-(フラン-3-イル)-1-メチルピペリジン
- 2-(フラン-3-イル)-1-エチルピペリジン
比較: そのアナログと比較して、2-(フラン-3-イル)-1-イソプロピルピペリジンは、イソプロピル基の特定の位置による独特の特性を示します。これは、その反応性、結合親和性、および全体的な生物活性を影響を与える可能性があります。フラン環の存在は、異なる電子効果と立体効果も付与し、さまざまな用途にとって貴重な化合物となります。
類似化合物との比較
- 2-(Furan-2-yl)-1-isopropylpiperidine
- 2-(Furan-3-yl)-1-methylpiperidine
- 2-(Furan-3-yl)-1-ethylpiperidine
Comparison: Compared to its analogs, 2-(Furan-3-yl)-1-isopropylpiperidine exhibits unique properties due to the specific positioning of the isopropyl group. This can influence its reactivity, binding affinity, and overall biological activity. The presence of the furan ring also imparts distinct electronic and steric effects, making it a valuable compound for various applications.
生物活性
2-(Furan-3-yl)-1-isopropylpiperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a furan ring and an isopropylpiperidine moiety. The furan ring contributes to the compound's electronic properties, while the isopropyl group enhances its steric profile, making it a versatile building block for further chemical modifications.
Biological Activity Overview
Research indicates that this compound exhibits antimicrobial and anticancer properties. These activities are attributed to its ability to interact with specific molecular targets within biological systems.
Antimicrobial Activity
Studies have shown that this compound can effectively inhibit the growth of various microbial strains. The mechanism involves interference with cellular processes, potentially through the disruption of membrane integrity or inhibition of metabolic pathways.
Anticancer Properties
The anticancer activity of this compound has been evaluated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a candidate for cancer therapy. The proposed mechanism includes modulation of enzyme activity and receptor function, which are critical for cancer cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Interactions : The furan ring engages in π-π interactions with aromatic residues in proteins, while the piperidine moiety forms hydrogen bonds and ionic interactions with biological macromolecules.
- Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes involved in key metabolic pathways, which may contribute to its antimicrobial and anticancer effects.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Cytotoxicity Against Cancer Cells : In vitro assays showed that the compound induced apoptosis in human leukemia cell lines, with IC50 values indicating potent anticancer activity. The mechanism was linked to oxidative stress induction and mitochondrial dysfunction.
Data Summary Table
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC: 5 µM | Disruption of membrane integrity |
| Antimicrobial | Escherichia coli | MIC: 8 µM | Inhibition of metabolic pathways |
| Anticancer | Human leukemia cells | IC50: 10 µM | Induction of apoptosis via oxidative stress |
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
2-(furan-3-yl)-1-propan-2-ylpiperidine |
InChI |
InChI=1S/C12H19NO/c1-10(2)13-7-4-3-5-12(13)11-6-8-14-9-11/h6,8-10,12H,3-5,7H2,1-2H3 |
InChIキー |
WQUDPBGCJQZTRQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCCCC1C2=COC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















